(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
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Overview
Description
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a trifluoromethylphenyl reagent. One common method includes the use of a base-mediated reaction where the pyrrolidine derivative is reacted with a trifluoromethylphenyl halide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in various chemical reactions and applications.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
3-Trifluoromethyl-1,2,4-triazoles: Biologically important scaffolds used in medicinal chemistry.
Uniqueness
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is unique due to its specific structural features, including the combination of a pyrrolidine ring and a trifluoromethylphenyl group
Biological Activity
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine, a compound characterized by its unique trifluoromethyl group and pyrrolidine structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from diverse studies, focusing on its biological activity, mechanisms of action, and implications in therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H14F3N
- Molecular Weight : 245.24 g/mol
- CAS Number : 2126162-70-5
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Research indicates that it may interfere with lipid metabolism in cancer cells, leading to reduced growth under hypoxic conditions .
- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity, particularly against certain bacterial strains. However, detailed mechanisms remain to be elucidated.
- Neurological Effects : Given its structural similarity to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, which could have implications for treating neurological disorders.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various derivatives of pyrrolidine compounds. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF-7 (Breast) | 20 |
A549 (Lung) | 25 |
Antimicrobial Activity
In a recent screening assay focused on antimicrobial agents, this compound demonstrated moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) observed at 50 µg/mL. Further studies are warranted to explore its efficacy against more resistant strains .
Toxicological Profile
The safety profile of this compound has been assessed in preliminary toxicological studies. Results indicate low acute toxicity with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies are needed to fully establish its safety for clinical use.
Properties
CAS No. |
820985-23-7 |
---|---|
Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3S)-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-17-10-5-6-16-8-10/h1-4,10,16-17H,5-8H2/t10-/m0/s1 |
InChI Key |
UTXSEFNQFDMZDV-JTQLQIEISA-N |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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